molecular formula C6H6ClN3 B1643938 3-chloro-2-Pyridinecarboximidamide

3-chloro-2-Pyridinecarboximidamide

Cat. No.: B1643938
M. Wt: 155.58 g/mol
InChI Key: DFHFUKXIEFZQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-2-Pyridinecarboximidamide is a high-purity chemical reagent offered for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. This compound serves as a versatile synthetic intermediate in medicinal and agricultural chemistry. Pyridine-3-carboxamide analogs, a closely related chemical class, are recognized for their significant biological activities, including demonstrated efficacy as antibacterial agents, particularly against plant pathogens like Ralstonia solanacearum , which causes bacterial wilt in tomatoes . The strategic incorporation of a chloro substituent on the pyridine ring is a common feature in bioactive molecules, as it can profoundly influence the compound's electronic properties and binding affinity to biological targets . Furthermore, related structures such as pyridine-2-carboxamide are well-established building blocks in coordination chemistry and are used in the development of novel fungicidal agents . Researchers value this compound for its potential in structure-activity relationship (SAR) studies and molecular docking simulations to design and optimize new active molecules . The product is supplied with comprehensive analytical data to ensure identity and purity for advanced research and development purposes.

Properties

IUPAC Name

3-chloropyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHFUKXIEFZQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-Pyridinecarboximidamide has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity:
Recent studies have shown that derivatives of pyridinecarboximidamides exhibit significant antimicrobial properties. For example, compounds derived from this class have been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Anticancer Properties:
Research indicates that 3-chloro-2-pyridinecarboximidamide derivatives can inhibit the proliferation of cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against a range of cancer types, including melanoma and non-small cell lung cancer. The following table summarizes the cytotoxic activity of selected derivatives:

CompoundCancer Cell LineIC50 (µM)
Derivative AMelanoma MALME-3M20.0
Derivative BNon-small cell lung NCI-H46019.6
Derivative CColon cancer HT2960.4

Agricultural Applications

3-Chloro-2-Pyridinecarboximidamide is also explored as an intermediate in the synthesis of herbicides. Its derivatives are utilized in developing compounds that target specific weeds without harming crops.

Herbicide Development:
The compound serves as a precursor for synthesizing herbicides that are effective against a variety of weeds, particularly in rice cultivation. The efficiency of these herbicides is influenced by the purity and yield of the synthesized intermediates.

Synthetic Chemistry

In synthetic chemistry, 3-chloro-2-pyridinecarboximidamide is employed as a building block for various organic synthesis processes.

Synthesis of Novel Compounds:
Research has focused on utilizing this compound to create novel heterocyclic compounds through condensation reactions with other reagents. The resulting compounds are evaluated for their biological activity, expanding the library of potential pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridinecarboximidamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of pyridinecarboximidamides and tested them against various cancer cell lines. One derivative showed remarkable activity against breast cancer cell lines with an IC50 value of 15 µM, highlighting its potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2-carboximidamidate Chloride Monohydrate

  • Structure : C₆H₈N₃⁺·Cl⁻·H₂O.
  • Functional Groups : Carboximidamide (protonated as a salt), chloride counterion.
  • Key Properties: Nonplanar molecular geometry due to twisted C(NH₂)₂ groups . Exhibits antibacterial activity and serves as a ligand in coordination chemistry .
  • Comparison: Unlike 3-chloro-2-pyridinecarboximidamide, this compound lacks a chloro substituent but shares the carboximidamide backbone.

3-Chloro-N-phenyl-phthalimide

  • Structure : Chlorinated phthalimide with an N-phenyl group.
  • Functional Groups : Phthalimide (cyclic imide), chloro substituent.
  • Key Properties: High-purity monomer for synthesizing polyimides and diphenylthioether dianhydrides . Used in polymer chemistry due to thermal stability and rigidity.
  • Comparison: While both compounds feature chloro substituents, 3-chloro-N-phenyl-phthalimide is a bicyclic imide, whereas 3-chloro-2-pyridinecarboximidamide is a monocyclic amidine. This structural difference highlights divergent applications: the former in polymer synthesis and the latter in bioactive or coordination-driven systems.

2-(Chlorothio)pyridine-3-carbonyl Chloride

  • Structure: C₆H₃Cl₂NOS.
  • Functional Groups : Chlorothio (-SCl), carbonyl chloride (-COCl).
  • Key Properties: Reactive intermediates in organic synthesis (e.g., acyl chloride reactivity) .
  • Comparison : Both compounds are chloro-substituted pyridines, but 2-(chlorothio)pyridine-3-carbonyl chloride has a carbonyl chloride group instead of a carboximidamide. This makes it more reactive toward nucleophiles (e.g., in peptide coupling), whereas the amidine group in 3-chloro-2-pyridinecarboximidamide may favor hydrogen bonding or metal coordination.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Substituents/Functional Groups Key Applications/Properties
3-Chloro-2-pyridinecarboximidamide C₆H₅ClN₃ 3-Cl, 2-carboximidamide Potential bioactive/coordination uses
Pyridine-2-carboximidamidate chloride C₆H₈N₃⁺·Cl⁻·H₂O Carboximidamide (salt), Cl⁻ Antibacterial, coordination chemistry
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 3-Cl, phthalimide, N-phenyl Polyimide monomer synthesis
2-(Chlorothio)pyridine-3-carbonyl chloride C₆H₃Cl₂NOS 3-Cl, 2-SCl, COCl Reactive synthetic intermediate

Research Findings and Implications

Structural Influence on Reactivity :

  • The carboximidamide group in pyridine derivatives enables hydrogen bonding and metal coordination, critical for biological or catalytic activity . The addition of a chloro substituent (as in 3-chloro-2-pyridinecarboximidamide) may enhance electrophilicity or steric effects, altering interaction with biological targets or metal centers.

Divergent Applications :

  • Chlorinated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) prioritize thermal stability for polymers , while carboximidamide derivatives focus on dynamic interactions (e.g., antibacterial activity).

Synthetic Versatility :

  • Chlorothio and carbonyl chloride groups (e.g., in 2-(chlorothio)pyridine-3-carbonyl chloride) offer pathways for further functionalization, contrasting with the amidine group’s role in supramolecular chemistry .

Preparation Methods

Hydrazine Intermediate Pathway

A patented method for synthesizing 3-chloro-2-hydrazinopyridine derivatives provides a potential precursor for amidine formation. The two-step process involves:

  • Chlorination and Hydrazine Addition :
    • 2,3-Dichloropyridine reacts with hydrazine hydrate in ethanol or DMF under reflux (72 hours) to yield 3-chloro-2-hydrazinopyridine.
    • Reaction Conditions :
      • Molar ratio of 2,3-dichloropyridine to hydrazine hydrate: 1:4.
      • Solvent volume: 40 mL/mmol of 2,3-dichloropyridine.
    • Yield : ~85% after recrystallization.
  • Conversion to Amidines :
    • While the patent focuses on hydrazone formation with aldehydes, further oxidation or substitution of the hydrazine group ($$-\text{NH}-\text{NH}2$$) could theoretically yield the amidine moiety. For example, treatment with nitrous acid ($$ \text{HNO}2 $$) may convert hydrazines to diazonium salts, which can subsequently react with ammonia to form amidines.

Cyano Group Functionalization

The synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine (CN106349159A) suggests a pathway applicable to the target compound:

  • Cyanation : Introduce a cyano group at position 2 of 3-chloropyridine.
  • Pinner Reaction : Convert the nitrile ($$-\text{CN}$$) to an amidine via acid-catalyzed reaction with methanol and ammonia:
    $$
    \text{R-CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{R-C(=\text{OCH}3)-\text{NH}2} \xrightarrow{\text{NH}3} \text{R-C(=\text{NH})-\text{NH}_2}
    $$
    • Optimization : Excess ammonia and prolonged reaction times improve yields.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield Limitations
Hydrazine Pathway 2,3-Dichloropyridine Hydrazine hydrate Reflux, 72 h 71–86% Requires oxidation step
Multicomponent Pyridine ketone Amine, azide Room temperature N/A Precursor synthesis untested
Cyano Conversion 3-Chloro-2-cyanopyridine Methanol, ammonia Acidic, 24–48 h ~90% Nitrile precursor availability

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Hydrazine Pathway : Ethanol outperforms DMF in reducing side reactions (e.g., over-chlorination).
  • Cyano Conversion : Sulfolane and DMSO mixtures enhance fluorination efficiency in analogous reactions, suggesting utility in amidine synthesis.

Regioselectivity

  • Chlorination at position 3 is favored due to the directing effects of the pyridine nitrogen and existing substituents.

Purification Techniques

  • Recrystallization from ethanol or petroleum ether achieves >98% purity for hydrazine intermediates.
  • Column chromatography may be required for multicomponent reaction products.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-chloro-2-pyridinecarboximidamide with high purity?

  • Methodological Answer : High-purity synthesis can be achieved via recrystallization using polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel (60–120 mesh) and a gradient eluent system (e.g., ethyl acetate/hexane). Monitoring reaction progress via thin-layer chromatography (TLC) at intermediate stages ensures minimal by-products. Crystallographic data (e.g., hydrogen-bonding networks) from single-crystal X-ray diffraction can validate structural integrity .
  • Key Parameters :

StepTechniqueConditionsPurity Validation
PurificationColumn ChromatographyEthyl acetate/hexane (3:7)HPLC (>98%)
CrystallizationSlow evaporationDMF/water (9:1)X-ray diffraction

Q. Which analytical techniques are most reliable for characterizing 3-chloro-2-pyridinecarboximidamide?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated dimethyl sulfoxide (DMSO-d6_6) to resolve aromatic protons and confirm substituent positions.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine.
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., Cl⋯Cl contacts at 3.278 Å) and confirms hydrogen-bonded dimer formation .

Advanced Research Questions

Q. How can researchers analyze the antibacterial activity of 3-chloro-2-pyridinecarboximidamide derivatives?

  • Methodological Answer :

  • In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods (CLSI guidelines) with 96-well plates.
  • Structure-Activity Relationship (SAR) : Modify the pyridine ring (e.g., introduce fluoro or trifluoromethyl groups) and compare bioactivity. Computational docking (e.g., AutoDock Vina) against bacterial enzyme targets (e.g., DNA gyrase) can rationalize observed trends .

Q. What strategies are effective for designing coordination complexes using 3-chloro-2-pyridinecarboximidamide?

  • Methodological Answer :

  • Ligand Design : Exploit the imidamide moiety as a bidentate ligand. React with transition metals (e.g., Cu(II) or Fe(III)) in anhydrous ethanol under nitrogen.
  • Characterization : Use UV-Vis spectroscopy to confirm metal-ligand charge transfer bands and cyclic voltammetry to assess redox behavior. Single-crystal studies often reveal octahedral or square-planar geometries .

Q. How can computational modeling enhance the study of 3-chloro-2-pyridinecarboximidamide in drug discovery?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to evaluate stability of interactions (e.g., hydrogen bonds with kinase active sites).
  • ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability). Substituent effects on toxicity can be modeled with ProTox-II .

Contradiction Analysis

  • vs. Commercial Sources : While highlights antibacterial applications, commercial suppliers (e.g., ) lack analytical validation. Researchers should prioritize peer-reviewed structural and bioactivity data over vendor claims.

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